molecular formula C18H23N5O2 B10985137 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide

Cat. No.: B10985137
M. Wt: 341.4 g/mol
InChI Key: UYIZNOMVCUSGEN-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and an amidine derivative.

    Formation of the pyridine ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

    Coupling reactions: The final compound is obtained by coupling the pyrimidine, pyridine, and piperidine intermediates through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of enzymes involved in key biological processes.

    Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents on the pyrimidine, pyridine, or piperidine rings.

    Other piperidine carboxamides: Compounds with the piperidine carboxamide core but different heterocyclic rings.

Uniqueness

This compound is unique due to its specific combination of pyrimidine, pyridine, and piperidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities in medicinal chemistry. This article explores the biological properties of this compound, its mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 1401581-52-9

The structure includes a piperidine ring, pyrimidine, and pyridine moieties, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms, including:

  • Enzyme Inhibition : Binding to specific enzymes, thereby modulating their activity.
  • Receptor Interaction : Acting as agonists or antagonists at various receptor sites.

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. For instance, a series of derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the core structure could enhance cytotoxicity against specific cancer cell lines.

Anti-inflammatory Effects

Preliminary evaluations have shown that this compound can inhibit pro-inflammatory cytokine release. In vitro studies demonstrated a significant reduction in IL-1β release when treated with the compound in LPS-stimulated macrophages.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in IL-1β release
Enzyme inhibitionModulation of enzyme activity

Case Studies

  • Anticancer Evaluation :
    A study focused on the synthesis of derivatives based on this compound showed promising results against breast cancer cell lines. The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics.
  • Inflammation Model :
    In a model of acute inflammation, the compound was administered to LPS-stimulated mice. Results indicated a marked decrease in inflammatory markers compared to control groups, suggesting therapeutic potential in inflammatory diseases.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H23N5O2/c1-12-10-13(2)21-18(20-12)23-8-6-14(7-9-23)17(24)22-15-4-5-16(25-3)19-11-15/h4-5,10-11,14H,6-9H2,1-3H3,(H,22,24)

InChI Key

UYIZNOMVCUSGEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC)C

Origin of Product

United States

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